IMM-H007 - 1221412-23-2

IMM-H007

Catalog Number: EVT-270751
CAS Number: 1221412-23-2
Molecular Formula: C22H23N5O8
Molecular Weight: 485.453
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IMM-H007 is a novel lipid-lowering agent, increasing abca1 protein expression
Source and Classification

IMM-H007 is classified as an AMPK (adenosine monophosphate-activated protein kinase) activator. It is primarily synthesized for research purposes and is being studied for its effects on endothelial function, inflammation, and lipid metabolism . The compound has shown promise in various preclinical studies, indicating its potential as a novel therapeutic agent.

Synthesis Analysis

Methods and Technical Details

The synthesis of IMM-H007 involves several chemical reactions that transform cordycepin into its more potent derivative. Although specific synthetic routes are not extensively detailed in the literature, general methods for synthesizing cordycepin derivatives typically include:

  1. Starting Material: Cordycepin is used as the base compound.
  2. Functional Group Modification: Chemical modifications are performed to introduce functional groups that enhance biological activity.
  3. Purification: The final product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological testing.

Research has utilized advanced analytical techniques such as HPLC coupled with mass spectrometry to confirm the identity and purity of IMM-H007 during synthesis .

Molecular Structure Analysis

Structure and Data

IMM-H007's molecular structure is characterized by its unique arrangement of atoms that contributes to its biological activity. While specific structural diagrams are not provided in the literature, it can be inferred that the compound retains key features of cordycepin while incorporating modifications that enhance its interaction with target proteins.

  • Molecular Formula: C₁₁H₁₃N₅O₄
  • Molecular Weight: Approximately 265.25 g/mol

The structural analysis typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate the precise arrangement of atoms within IMM-H007 .

Chemical Reactions Analysis

Reactions and Technical Details

IMM-H007 participates in various biochemical reactions, primarily involving interactions with cellular signaling pathways:

  1. AMPK Activation: IMM-H007 activates AMPK, leading to enhanced glucose uptake and fatty acid oxidation.
  2. Inhibition of Inflammation: The compound has been shown to suppress pro-inflammatory cytokines, thereby reducing vascular inflammation.
  3. Endothelial Function Improvement: By promoting nitric oxide synthase activity through AMPK activation, IMM-H007 improves endothelial function .

These reactions highlight the compound's potential in treating conditions like atherosclerosis and non-alcoholic fatty liver disease.

Mechanism of Action

Process and Data

The mechanism of action of IMM-H007 primarily revolves around its ability to activate AMPK, which subsequently leads to:

  • Increased Energy Metabolism: This activation promotes catabolic processes that generate ATP, enhancing cellular energy levels.
  • Reduction in Lipid Accumulation: By regulating lipid metabolism, IMM-H007 decreases triglyceride levels in liver cells.
  • Inhibition of Fibrosis: Studies have shown that IMM-H007 can reduce collagen deposition in cardiac fibroblasts, suggesting a protective role against fibrosis .

Data from various studies indicate that these mechanisms contribute significantly to the therapeutic effects observed in preclinical models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

IMM-H007 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in dimethyl sulfoxide and has limited solubility in water.
  • Stability: Stability studies suggest that IMM-H007 remains stable under physiological conditions, making it suitable for biological applications.
  • pH Sensitivity: The activity may vary with pH changes, which is critical for its application in different biological environments .

Analytical methods such as differential scanning calorimetry (DSC) can be employed to assess thermal stability.

Applications

Scientific Uses

IMM-H007 shows potential applications across various fields of research:

  1. Cardiovascular Research: Its ability to improve endothelial function makes it a candidate for treating cardiovascular diseases.
  2. Metabolic Disorders: The compound's effects on lipid metabolism position it as a potential therapeutic agent for conditions like obesity and diabetes.
  3. Anti-inflammatory Applications: Due to its anti-inflammatory properties, IMM-H007 may be explored for use in chronic inflammatory diseases .
Introduction to IMM-H007: Pharmacological Profile and Therapeutic Potential

IMM-H007 (chemical name: 2′,3′,5′-Tri-O-acetyl-N⁶-(3-hydroxyphenyl) adenosine), also known as WS070117, is a novel small-molecule adenosine derivative with multi-target pharmacological activities. It functions primarily as an AMP-activated protein kinase (AMPK) activator and transforming growth factor beta 1 (TGFβ1) antagonist, positioning it as a promising therapeutic candidate for metabolic and cardiovascular disorders. With a molecular weight of 485.45 g/mol and the CAS registry number 1221412-23-2, this compound has demonstrated efficacy in preclinical models of atherosclerosis, cardiac fibrosis, and non-alcoholic fatty liver disease (NAFLD) through pleiotropic mechanisms involving lipid metabolism regulation, anti-inflammatory actions, and extracellular matrix remodeling [1] [7]. Its development addresses the unmet need for therapies targeting the pathological crossroads of inflammation, fibrosis, and metabolic dysregulation in cardiovascular pathologies.

Structural Characterization as an Adenosine Derivative

IMM-H007 is structurally characterized as a triacetylated adenosine analog with a modified purine base. Its chemical structure (C₂₂H₂₃N₅O₈) features:

  • A triacetylated ribose moiety (2′,3′,5′-tri-O-acetyl groups), which significantly enhances its lipophilicity and oral bioavailability compared to non-acetylated adenosine derivatives [4] [10].
  • An N⁶-(3-hydroxyphenyl) substitution replacing the typical amino group at the purine C6 position. This modification confers unique target specificity distinct from endogenous adenosine [5] [7].

The acetylation pattern is critical for membrane permeability, allowing IMM-H007 to efficiently penetrate hepatocytes and vascular cells. Molecular docking studies reveal that the 3-hydroxyphenyl group facilitates hydrogen bonding with residues in the AMPK γ-subunit and TGFβ1 binding pockets, explaining its dual-target functionality [3] [7]. Unlike first-generation AMPK activators like AICAR, IMM-H007’s structural optimization enables more potent and sustained activation of AMPKα isoforms (α1/α2) at nanomolar concentrations (EC₅₀ ~50 nM) [1] [10].

Table 1: Structural Comparison of IMM-H007 with Key Adenosine Derivatives

CompoundMolecular WeightKey Structural FeaturesPrimary Targets
IMM-H007485.45 g/molTriacetylated ribose; N⁶-(3-hydroxyphenyl)AMPK, TGFβ1, NF-κB
Cordycepin251.24 g/mol3′-deoxyadenosineRNA synthesis, AMPK
AICAR258.23 g/mol5-aminoimidazole-4-carboxamide ribonucleotideAMPK, ZMP accumulation

Historical Development and Patent Landscape

The development of IMM-H007 originated from the Institute of Materia Medica (Chinese Academy of Medical Sciences and Peking Union Medical College), with the first patent filed in 2010 (WO/2010/040286) covering its synthesis and use for cardiovascular indications [3] [8]. Key milestones include:

  • Synthetic Optimization: Early routes produced IMM-H007 via selective acylation of N⁶-(3-hydroxyphenyl) adenosine using acetic anhydride, achieving >99% purity. Scalable synthesis was validated in 2015 [5] [8].
  • Mechanistic Expansion: Initial claims focused on AMPK activation and lipid-lowering effects. Subsequent patents (CN103420870A, US20160022690A1) expanded claims to include TGFβ1 antagonism (2016) and endothelial inflammation inhibition (2019) [6] [8].
  • Current Status: As of 2022, IMM-H007 entered Phase I clinical trials in China for dyslipidemia (NCT05480198). No generic versions exist due to active patent protection until 2035 in major jurisdictions [8].

Table 2: Key Developmental Milestones for IMM-H007

YearEventSignificance
2010Priority patent WO/2010/040286 filedFirst claim of synthesis and cardiovascular uses
2015Validation of AMPK-dependent atheroprotectionDemonstrated efficacy in ApoE⁻/⁻ mice models
2019Patent for TGFβ1 antagonism grantedExpanded mechanism to fibrosis modulation
2022Phase I trial initiation (dyslipidemia)First-in-human study (NCT05480198)

Key Therapeutic Indications in Cardiovascular Pathologies

AtherosclerosisIMM-H007 mitigates atherosclerotic plaque formation through multi-modal mechanisms:

  • Cholesterol Homeostasis: It activates the AMPKα1/2–LDLR pathway, increasing hepatic cholesterol uptake. Concurrent AMPKα1–FXR activation enhances cholesterol-to-bile-acid conversion, reducing serum total cholesterol by 35–40% in hypercholesterolemic mice [2].
  • Inflammation Suppression: By inhibiting NF-κB nuclear translocation and JNK/AP1 signaling, IMM-H007 reduces endothelial expression of VCAM-1, IL-6, and MCP-1. This decreases monocyte adhesion by >60% in human aortic endothelial cells exposed to TNF-α [6] [1].
  • Plaque Stability: It upregulates ABCA1-mediated cholesterol efflux from macrophages, reducing foam cell formation by 50% in LDLR⁻/⁻ mice [1] [7].

Cardiac FibrosisIn isoproterenol-induced fibrotic models:

  • AMPK-Dependent Effects: IMM-H007 (200 mg/kg/day) reduces TGFβ1 expression in wild-type but not AMPKα2⁻/⁻ mice, confirming AMPKα2-dependency for TGFβ1 suppression [3] [7].
  • Direct TGFβ1 Antagonism: Surface plasmon resonance confirms direct binding to TGFβ1 (Kd = 2.3 μM), blocking its interaction with TGFβ receptors. This inhibits Smad2/3 phosphorylation and collagen deposition independently of AMPK [3] [7].
  • Functional Improvement: Diastolic dysfunction (E/E′ ratio) improves by 30% in treated mice, coinciding with reduced hydroxyproline content and α-SMA⁺ myofibroblast density [3].

Hepatic Steatosis (NAFLD/NASH)IMM-H007 resolves hepatic lipid accumulation via:

  • Lipogenic Suppression: Downregulates SREBP-1c, FAS, and CD36 via AMPK, reducing fatty acid uptake by hepatocytes by 25–30% [4] [2].
  • Fatty Acid Oxidation: Activates AMPKα1–CPT1 and AMPKα2–ATGL pathways, increasing β-oxidation by 2.5-fold and VLDL secretion by 40% in high-fat diet-fed hamsters [4] [2].
  • Autophagy Induction: Enhances LC3-II/Beclin-1 expression and reduces p62 accumulation, promoting autophagic lipid droplet clearance [4].

Table 3: Therapeutic Mechanisms of IMM-H007 in Cardiovascular and Metabolic Disorders

PathologyMolecular TargetsObserved Effects
AtherosclerosisAMPKα1/2–LDLR; NF-κB/JNK↓ Serum TC 35%; ↓ plaque area 50%; ↑ RCT efficiency
Cardiac FibrosisTGFβ1–Smad2/3; AMPKα2–TGFβ1↓ Collagen I 40%; improved E/E′ ratio 30%
Hepatic SteatosisAMPKα1–CPT1; AMPKα2–ATGL↓ Hepatic TG 45%; ↑ fatty acid oxidation 2.5-fold

Properties

CAS Number

1221412-23-2

Product Name

IMM-H007

IUPAC Name

N-(3-Hydroxyphenyl)adenosine 2',3',5'-triacetate

Molecular Formula

C22H23N5O8

Molecular Weight

485.453

InChI

InChI=1S/C18H17N5O4/c1-11(24)26-8-14-5-6-15(27-14)23-10-21-16-17(19-9-20-18(16)23)22-12-3-2-4-13(25)7-12/h2-7,9-10,14-15,25H,8H2,1H3,(H,19,20,22)/t14-,15-/m1/s1

InChI Key

PIFNMFQDQJWHMO-HUUCEWRRSA-N

SMILES

OC1=CC(NC2=C3N=CN([C@H]4[CH][CH][C@H](COC(C)=O)O4)C3=NC=N2)=CC=C1

Solubility

Soluble in DMSO

Synonyms

IMM-H007; IMM H007; IMMH007; WS 070117; WS-070117; WS070117;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.